molecular formula C4H8ClNO2S B1355009 (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride CAS No. 62510-60-5

(1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride

Cat. No.: B1355009
CAS No.: 62510-60-5
M. Wt: 169.63 g/mol
InChI Key: LKFDPRBLUFZFJH-UHFFFAOYSA-N
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Description

(1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride is a chemical compound with the molecular formula C4H8ClNO2S and a molecular weight of 169.63 g/mol . This compound is characterized by the presence of a thienylamine group, which is a sulfur-containing heterocycle, and a hydrochloride salt. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride typically involves the reaction of 2,3-dihydrothiophene 1,1-dioxide with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and at a temperature range of 50-100°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2,3-Dihydrothiophene 1,1-dioxide: A precursor in the synthesis of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride.

    Thienylamine derivatives: Compounds with similar structural features and chemical properties.

Uniqueness: this compound is unique due to its specific combination of a thienylamine group and a hydrochloride salt. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h1-2,4H,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFDPRBLUFZFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62510-60-5
Record name 3-amino-2,3-dihydro-1lambda6-thiophene-1,1-dione hydrochloride
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